![molecular formula C17H15N3O4 B2897475 N1-(4-(furan-3-yl)benzyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 2034280-02-7](/img/structure/B2897475.png)
N1-(4-(furan-3-yl)benzyl)-N2-(5-methylisoxazol-3-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(4-(furan-3-yl)benzyl)-N2-(5-methylisoxazol-3-yl)oxalamide, also known as FIIN-3, is a small molecule inhibitor that has gained significant attention in the scientific community. It is a potent inhibitor of fibroblast growth factor receptor (FGFR) kinases, which play a crucial role in cancer progression and other diseases.
Applications De Recherche Scientifique
Heterocyclic Compound Significance
Heterocyclic compounds, such as oxadiazoles and furadiazoles, are recognized for their vast therapeutic potential due to their complex structure containing oxygen, nitrogen, and other elements. These compounds exhibit a wide range of biological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant properties. For instance, oxadiazole derivatives, specifically the 1,3,4-oxadiazoles, are valuable synthons in drug development, leading to the creation of drugs with strong antibacterial activity, antiviral drugs like Raltegravir, and anti-arrhythmic therapies like Nesapidil (Siwach & Verma, 2020).
Corrosion Inhibition
Compounds containing the furan moiety have been studied for their application as corrosion inhibitors for steel in acidic environments. Amino acid compounds with furan substituents demonstrated mixed-type corrosion inhibition properties, adhering to Langmuir's adsorption isotherm. This application is crucial for protecting industrial machinery and infrastructure from corrosive damage (Yadav, Sarkar, & Purkait, 2015).
Inhibition of NQO2 for Chemotherapy
Furan-amidines and their analogs have been evaluated as inhibitors of NQO2 (NRH: quinone oxidoreductase 2), an enzyme of interest in cancer chemotherapy and malaria treatment. Modifying the furan ring to different heterocycles has been a strategy to improve solubility and decrease basicity, though these modifications often result in lower activity compared to the lead furan amidine compounds (Alnabulsi et al., 2018).
Furoxans and Benzofuroxans in Medicinal Chemistry
Furoxans and benzofuroxans exhibit a range of bioactivities, including antimicrobial and anticancer effects, thanks to their unique chemical structure. Recent developments in medicinal chemistry have seen these compounds used as hybrid molecules, combining furoxan or benzofuroxan moieties with classical drug structures to create new therapeutic agents with enhanced efficacy and specificity (Cerecetto & Porcal, 2005).
Propriétés
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-11-8-15(20-24-11)19-17(22)16(21)18-9-12-2-4-13(5-3-12)14-6-7-23-10-14/h2-8,10H,9H2,1H3,(H,18,21)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJAODUWQAXFEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-(furan-3-yl)benzyl)-N2-(5-methylisoxazol-3-yl)oxalamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.